cis-(3-Aminocyclobutyl)acetic acid hydrochloride

GABA receptor binding affinity neurochemistry

Source the definitive cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS 1523606-40-7) for GABAergic research. Its cis-fixed cyclobutane scaffold pre-organizes amine and carboxyl groups into the bioactive conformation of GABA—delivering superior receptor binding and functional activity that the trans isomer or flexible analogs cannot replicate. This stereochemical precision makes it an irreplaceable tool for probing GABA binding sites, transporter kinetics, and enzymatic metabolism, as well as a rigid turn-inducing building block for metabolically stable peptidomimetics. Insist on stereochemically verified material to ensure assay reproducibility and valid SAR conclusions.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62
CAS No. 1523606-40-7
Cat. No. B3105248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-(3-Aminocyclobutyl)acetic acid hydrochloride
CAS1523606-40-7
Molecular FormulaC6H12ClNO2
Molecular Weight165.62
Structural Identifiers
SMILESC1C(CC1N)CC(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
InChIKeyVULUUIGASJOBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS 1523606-40-7) for GABAergic Research and Conformationally Constrained Synthesis


cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS 1523606-40-7) is a conformationally restricted, non-proteinogenic amino acid derivative. Its core structure incorporates a cyclobutane ring, which rigidly fixes the spatial relationship between the primary amine and the acetic acid moiety in a cis configuration . This molecular design positions the compound as a research tool to probe the bioactive conformation of the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA) and as a specialized building block for synthesizing conformationally biased peptidomimetics .

Why Generic Cyclobutyl Amino Acids Cannot Substitute for cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS 1523606-40-7)


Stereochemistry is the primary determinant of biological activity for cyclobutyl GABA analogs. Simply procuring a different isomer, such as the trans-(3-aminocyclobutyl)acetic acid hydrochloride, or a less sterically constrained analog, will not yield comparable experimental results [1]. The cis configuration of this compound pre-organizes the amine and carboxyl groups into a specific orientation that mimics a folded conformation of GABA, enabling favorable interactions with target binding sites. In contrast, the trans isomer forces these groups into an extended, less favorable orientation, which empirical studies have shown to be significantly less effective across multiple neurochemical assays [2]. Therefore, for applications requiring a conformationally restricted GABA mimic, substitution with a trans isomer or a non-constrained derivative will compromise research integrity and lead to a loss of functional activity.

Quantitative Performance Evidence for cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS 1523606-40-7) vs. Comparators


Superior GABA Receptor Binding Affinity of cis Isomer Compared to trans Isomer

The cis isomer demonstrates significantly greater efficacy in inhibiting the binding of radiolabeled GABA to rat brain synaptic membranes compared to the trans isomer. This indicates a higher affinity for the target GABA receptors [1].

GABA receptor binding affinity neurochemistry

Enhanced GABA Uptake Inhibition by cis Isomer in Rat Brain Tissue

In functional assays using rat brain minislices, the cis isomer inhibited the neuronal uptake of GABA, while the trans isomer was a much less effective blocker of this process. The quantitative difference in activity confirms the cis isomer's superiority in modulating GABAergic neurotransmission at the reuptake level [1].

GABA transporter uptake inhibition neurotransmitter

cis Isomer Acts as a Substrate for GABA Aminotransferase (GABA-AT)

The cis isomer is recognized and processed by the primary GABA metabolic enzyme, GABA aminotransferase (GABA-AT), acting as a substrate. The trans isomer, however, was found to be a less effective substrate in the same assay, indicating a significant difference in their metabolic handling by the nervous system [1].

GABA aminotransferase metabolism enzyme substrate

In Vivo Neuronal Depression: cis Isomer Shows Superior Functional Activity

In vivo electrophysiology experiments on cat spinal neurons confirmed the functional advantage of the cis configuration. The cis isomer depressed the firing rate of spinal neurons, demonstrating a GABA-mimetic effect. The trans isomer was markedly less effective in this whole-tissue, functional assay [1].

in vivo electrophysiology neuronal inhibition

Conformationally Restricted Scaffold for Peptidomimetic Design

As a member of the class of conformationally restricted amino acids, the cis-cyclobutyl scaffold imposes a specific, rigid geometry on any peptide or small molecule into which it is incorporated . This contrasts with flexible, linear amino acid analogs that can adopt multiple conformations, complicating structure-activity relationship (SAR) studies and often leading to lower target selectivity.

peptidomimetic conformational restriction drug design

Known Synthetic Accessibility via Efficient, Cis-Selective Routes

The synthesis of this compound is supported by expedient, cis-selective synthetic methodologies, including an intramolecular photocyclization protocol . This established synthetic knowledge base reduces the risk and time associated with custom synthesis or scale-up compared to less characterized cyclobutyl derivatives.

synthesis photocyclization cis-selective

Targeted Application Scenarios for cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS 1523606-40-7) Based on Quantitative Evidence


Investigating GABA Receptor Subtype Pharmacology and Binding Mode

Use this compound as a conformationally locked probe to study the structure-activity relationship (SAR) of GABA receptor binding sites. The superior receptor binding and functional activity of the cis isomer compared to its trans counterpart, as demonstrated in membrane binding and neuronal firing assays, make it a critical tool for defining the bioactive conformation of GABA [1].

Functional Studies on GABA Transport and Metabolism in Neuronal Tissue

Employ this compound to investigate the functional roles of GABA transporters (GATs) and the metabolic enzyme GABA-AT. The clear distinction in activity between the cis and trans isomers in uptake inhibition and as an enzyme substrate provides a powerful system for dissecting these processes in brain tissue preparations [1].

Design and Synthesis of Conformationally Biased Peptidomimetics and Foldamers

Incorporate this compound as a key non-proteinogenic building block to introduce a rigid, turn-inducing element into peptide chains. The inherent conformational restriction of the cis-cyclobutyl scaffold is a proven strategy for enhancing the metabolic stability and target selectivity of peptidomimetics and foldamers [2].

Development of Next-Generation GABAergic Tool Compounds

Utilize this compound as a core scaffold for further derivatization. Its established GABA-mimetic activity, combined with the synthetic handle of the free amine and carboxylic acid, makes it an ideal starting point for creating a library of novel, constrained analogs for probing GABAergic pathways implicated in disorders like epilepsy, anxiety, and neuropathic pain [1].

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